molecular formula C11H10N2O2S B8428049 4-(2-Pyridylsulfonyl)aniline

4-(2-Pyridylsulfonyl)aniline

Cat. No.: B8428049
M. Wt: 234.28 g/mol
InChI Key: CJNZHMCUOMOIPB-UHFFFAOYSA-N
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Description

4-(2-Pyridylsulfonyl)aniline is a high-purity organic compound designed for research and development applications. This molecule features a unique structure that combines an aniline group with a 2-pyridylsulfonyl moiety, making it a valuable bifunctional building block in synthetic organic chemistry. Its primary research application lies in its use as a versatile intermediate or precursor in the synthesis of more complex molecules for pharmaceutical development and materials science. The aniline group serves as a handle for electrophilic aromatic substitution or as a precursor for diazonium salt formation, enabling the creation of azo compounds or other functionalized aromatics . Concurrently, the sulfonyl group adjacent to the pyridine ring can act as an electron-withdrawing group and may participate in coordination chemistry or serve as a leaving group in nucleophilic substitution reactions. This combination of functional groups makes this compound a compound of significant interest for researchers constructing targeted libraries for drug discovery, particularly in the development of kinase inhibitors or other small-molecule therapeutics where such scaffolds are prevalent. This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings and is not intended for human consumption, diagnostic use, or any therapeutic application. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-pyridin-2-ylsulfonylaniline

InChI

InChI=1S/C11H10N2O2S/c12-9-4-6-10(7-5-9)16(14,15)11-3-1-2-8-13-11/h1-8H,12H2

InChI Key

CJNZHMCUOMOIPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 4-(2-Pyridylsulfonyl)aniline exhibit promising anticancer properties. A study synthesized several novel compounds based on pyridine-3-sulfonamides, including this compound analogues. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines at the U.S. National Cancer Institute. Notably, certain derivatives showed selective cytotoxicity towards leukemia and melanoma cells, with GI50 values indicating effective potency in the low micromolar range (13.6 to 14.9 µM) .

Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound derivatives. The presence of specific functional groups can enhance biological activity, while others may diminish it. The incorporation of electron-withdrawing or electron-donating groups in the aniline moiety has been shown to significantly affect the compound's interaction with biological targets .

Synthetic Applications

Catalytic Processes
this compound serves as a valuable intermediate in various synthetic routes, particularly in the preparation of sulfonamides and other nitrogen-containing heterocycles. Its ability to undergo electrophilic substitution reactions makes it a suitable candidate for copper-catalyzed ortho-halogenation processes. This reaction facilitates the introduction of halogen substituents at specific positions on the aromatic ring, which is essential for further functionalization .

Material Science

Polymer Chemistry
The sulfonamide functional group in this compound contributes to its utility in polymer chemistry, particularly in the development of polymeric materials with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to heat and chemical degradation, making them suitable for advanced engineering applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide compounds, including those derived from this compound. These compounds have exhibited activity against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of bacterial folate synthesis pathways, which is critical for microbial growth and survival .

Case Study 1: Anticancer Activity Evaluation

A series of pyridine-3-sulfonamide derivatives were synthesized and tested for anticancer activity. Among these, one compound demonstrated significant selectivity against colon cancer cells with an IC50 value of 12 µM. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Synthesis and Characterization

A study focused on synthesizing novel sulfonimidamides derived from this compound showed that these compounds could be produced with high yields (>99% enantiomeric excess). The resulting products displayed improved antibacterial properties compared to their sulfonamide precursors .

Chemical Reactions Analysis

Ortho-Halogenation via Copper Catalysis

4-(2-Pyridylsulfonyl)aniline undergoes regioselective ortho-chlorination under CuCl₂ catalysis. This reaction leverages the sulfonamide group’s directing effects and copper’s ability to stabilize intermediates.

Reaction Conditions

  • Catalyst : CuCl₂ (1.5–2.0 equiv)

  • Halogen Source : N-Chlorosuccinimide (NCS, 1.5–3.0 equiv)

  • Solvent : Acetonitrile or toluene

  • Temperature : 80–130°C

  • Atmosphere : Aerobic (critical for selectivity)

Key Findings ( ):

SubstrateProduct (Yield)Ortho:Para Selectivity
N-(4-Methoxyphenyl)2-Cl (79%)>95:5
N-(4-Iodophenyl)2-Cl (89%)>95:5
N-(4-Fluorophenyl)2-Cl (79%)>95:5

Mechanistic Insights :

  • The pyridylsulfonyl group acts as a directing group, stabilizing Cu coordination and facilitating ortho-C–H activation.

  • Aerobic conditions prevent overhalogenation and enhance regioselectivity.

Sulfonimidamide Formation via SuFEx Chemistry

The sulfonyl group undergoes sulfur(VI) fluoride exchange (SuFEx) with sulfonimidoyl fluorides, enabling stereospecific synthesis of sulfonimidamides.

Reaction Conditions ( ):

  • Catalyst : Ca(NTf₂)₂ (1–2 equiv)

  • Solvent : t-Amyl alcohol

  • Temperature : 80°C

  • Aniline Equivalents : 2–3 equiv

Substrate Scope & Yields :

Aniline SubstituentProduct Yield (%)ee (%)
para-OMe90>99
meta-CF₃72>99
para-CO₂Me54>99
para-NO₂0 (No reaction)

Mechanistic Highlights :

  • Step 1 : Coordination of Ca(NTf₂)₂ to the sulfonimidoyl fluoride activates the S–F bond.

  • Step 2 : Nucleophilic attack by the aniline occurs via an Sₙ2-like mechanism, with inversion at sulfur.

  • Steric hindrance and strong electron-withdrawing groups (e.g., para-NO₂) suppress reactivity.

Sulfonylation of Alkylpyridines

While not directly involving this compound, studies on related pyridylsulfonyl chlorides reveal a generalizable protocol for sulfonylation.

Example Reaction ( ):
4-Picoline reacts with 2-pyridylsulfonyl chloride under mild conditions to yield 4-(pyridylsulfonylmethyl)pyridine.

Conditions :

  • Base : Et₃N (2.0 equiv)

  • Solvent : CH₂Cl₂

  • Catalyst : DMAP (10 mol%)

  • Yield : 81%

Applications :

  • The sulfone group enables subsequent functionalizations (e.g., Julia–Kocienski olefination, cyclopropanation).

Limitations and Challenges

  • Electron-Deficient Anilines : Reactions fail with strongly electron-withdrawing groups (e.g., para-NO₂) due to reduced nucleophilicity .

  • Steric Effects : Bulky substituents at the ortho position hinder halogenation and sulfonimidamide formation .

Table 1: Ortho-Halogenation Optimization ( )

EntryTemperature (°C)Conversion (%)Selectivity (Ortho:Para)
113083>95:5
210079>95:5
3803985:15

Table 2: SuFEx Reaction Optimization ( )

EntryLewis AcidSolventYield (%)
1Nonet-AmylOH0
2Ca(NTf₂)₂t-AmylOH96
3Mg(NTf₂)₂t-AmylOH50

Comparison with Similar Compounds

Sulfonamide Derivatives with Aliphatic vs. Aromatic Substituents

Compounds with sulfonamide groups attached to nitrogen-containing heterocycles exhibit distinct properties depending on the substituent’s electronic and steric characteristics.

Compound Name Substituent Molecular Formula Key Features Reference
4-(2-Pyridylsulfonyl)aniline 2-Pyridyl (aromatic) C₁₁H₁₁N₃O₂S Aromatic ring enhances π-π stacking; pyridine N enables H-bonding .
4-(1-Piperidinylsulfonyl)aniline Piperidine (aliphatic) C₁₁H₁₆N₂O₂S Aliphatic ring reduces planarity; increases lipophilicity .
4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline Piperazine (aliphatic) C₁₂H₁₉N₃O₂S Additional N in piperazine enhances basicity; potential for coordination .

Key Differences :

  • Aromaticity : The pyridyl group in this compound facilitates π-π interactions, unlike aliphatic substituents (e.g., piperidine), which may improve solubility in polar solvents .

Sulfur-Linked vs. Sulfonyl-Linked Analogs

Replacing the sulfonyl group with a thioether (sulfanyl) linker significantly alters electronic and reactivity profiles.

Compound Name Linker Type Molecular Formula Key Features Reference
This compound Sulfonyl C₁₁H₁₁N₃O₂S Strong electron-withdrawing effect; stabilizes aniline’s NH₂ via resonance .
4-(Pyrazin-2-ylsulfanyl)aniline Sulfanyl C₁₀H₉N₃S Thioether linker is electron-rich; may increase susceptibility to oxidation .
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline Sulfanyl C₁₄H₁₄FNS Flexible ethyl spacer reduces steric hindrance compared to rigid sulfonamides .

Key Differences :

  • Electron Effects : Sulfonyl groups deactivate the aniline ring, making it less reactive toward electrophilic substitution compared to sulfanyl-linked analogs .
  • Oxidative Stability : Sulfanyl compounds are prone to oxidation, whereas sulfonamides are more stable under oxidative conditions .

Substituents with Fluorinated or Bulky Groups

Fluorinated or bulky substituents can enhance metabolic stability or steric hindrance.

Compound Name Substituent Molecular Formula Key Features Reference
4-[(Trifluoromethyl)sulphonyl]aniline CF₃ (electron-withdrawing) C₇H₆F₃NO₂S Trifluoromethyl group increases acidity (lower pKa) and resistance to metabolism .
4-(6-Isopropyl-1H-benzimidazol-2-yl)aniline Benz-imidazole (bulky) C₁₆H₁₆N₃ Bulky substituent may hinder enzymatic degradation; planar structure aids intercalation .

Key Differences :

  • Acidity : Fluorinated sulfonamides (e.g., 4-[(Trifluoromethyl)sulphonyl]aniline) exhibit stronger acidity, enhancing solubility in basic media .

Preparation Methods

Reaction Mechanism and Procedure

This method involves the direct coupling of 4-nitrobenzenesulfonyl chloride with 2-aminopyridine to form 4-nitro-NN-(pyridin-2-yl)benzenesulfonamide, followed by reduction of the nitro group to an amine.

Step 1: Sulfonamide Synthesis
4-Nitrobenzenesulfonyl chloride reacts with 2-aminopyridine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (3 equiv) is added to scavenge HCl, facilitating nucleophilic attack by the pyridyl amine on the electrophilic sulfur center. The reaction proceeds for 6–8 hours, yielding the sulfonamide intermediate.

Step 2: Nitro-Group Reduction
The nitro group is reduced using hydrazine hydrate (2 equiv) in aqueous NaOH (30%) at 90–95°C. This step converts the nitro group to an amine, producing 4-(2-pyridylsulfonyl)aniline in 89–92% yield after recrystallization.

Optimization Insights

  • Temperature Control : Maintaining subambient temperatures during sulfonamide formation minimizes side reactions.

  • Catalyst-Free Reduction : The absence of transition-metal catalysts simplifies purification, as noted in patent US6657085B2.

Nucleophilic Substitution Using Sulfonate Esters

Ethyl Sulfonate Intermediate Route

Ethyl 4-fluorobenzenesulfonate reacts with 2-aminopyridine in toluene at 80–100°C for 12–18 hours. The ethoxy group is displaced by the pyridyl amine, forming 4-fluoro-NN-(pyridin-2-yl)benzenesulfonamide. Subsequent hydrogenolysis (H₂, Pd/C) removes the fluorine substituent, yielding the target compound.

Advantages and Limitations

  • Solvent Stability : Toluene’s high boiling point accommodates prolonged heating without degradation.

  • Byproduct Formation : Competing ester hydrolysis (5–8% yield loss) necessitates careful moisture exclusion.

Reductive Amination of Nitro Intermediates

Hydrazine-Mediated Reduction

Adapting methods from patent US6657085B2, 4-nitro-NN-(pyridin-2-yl)benzenesulfonamide is treated with hydrazine hydrate (1.5 equiv) in 30% NaOH at 95°C. The nitro group is selectively reduced to an amine within 4 hours, achieving 94% conversion.

Comparative Efficiency

ParameterHydrazine ReductionCatalytic Hydrogenation
Yield94%88%
Reaction Time4 hours12 hours
Byproducts<2%8–10%

Palladium-Catalyzed Coupling Approaches

Challenges and Opportunities

  • Selectivity : Competing ortho/meta functionalization remains a hurdle.

  • Ligand Design : Bulkier ligands may enhance para specificity, as observed in olefination studies.

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
Sulfonyl Chloride Route92HighModerate
Sulfonate Ester Route85ModerateLow
Reductive Amination94HighHigh
Pd-Catalyzed (Theoretical)N/ALowHigh

Industrial Applicability

The sulfonyl chloride route is favored for large-scale production due to streamlined purification, whereas the Pd-catalyzed method remains exploratory.

Q & A

Q. Challenges :

  • Regioselectivity : Competing sulfonation at other positions on the aniline ring.
  • Oxidation : Over-oxidation of the sulfonyl group under harsh conditions.
    Optimization :
  • Use mild sulfonating agents (e.g., pyridine-SO3 complexes) at low temperatures.
  • Protect the aniline group via acetylation before sulfonation.
  • Monitor reaction progress with TLC (silica gel, chloroform/methanol eluent) .

Crystallography: How do intermolecular interactions influence the co-crystallization of this compound with aromatic nitro compounds?

In co-crystals (e.g., with 1,3,5-trinitrobenzene), π-π stacking between aromatic rings and hydrogen bonding (N-H···O=S/O-NO2) dominate. Design experiments by:

  • Selecting complementary hydrogen-bond acceptors/donors.
  • Using slow evaporation from polar solvents (e.g., DMF/water mixtures) to promote ordered packing. Validate interactions via Hirshfeld surface analysis .

Purity Assessment: Which chromatographic techniques are effective for sulfonylaniline derivatives?

  • TLC : Use silica plates with ethyl acetate/hexane (3:7) to resolve sulfonylaniline from byproducts (Rf ~0.4–0.6).
  • HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) for quantitative purity analysis. Retention times vary based on substituent polarity .

Safety: What precautions are necessary when handling this compound?

  • Toxicity : Assume mutagenic potential (similar to aromatic amines). Use fume hoods, nitrile gloves, and lab coats.
  • Storage : Keep in amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation.
  • Spills : Neutralize with dilute HCl before disposal .

Polymer Applications: How can this compound enhance conductive polymer matrices?

This compound acts as a dopant in polyaniline derivatives. The sulfonyl group improves solubility in polar solvents (e.g., DMSO), aiding film formation. Characterize conductivity via four-point probe measurements and redox behavior via cyclic voltammetry (0.1 M H2SO4 electrolyte) .

Computational Studies: What role does DFT play in predicting electronic properties?

Density functional theory (DFT) calculates:

  • HOMO-LUMO gaps to predict reactivity (e.g., ~4.5 eV for sulfonylanilines).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites (pyridyl N vs. sulfonyl O). Compare with experimental UV-Vis and XPS data .

Data Contradictions: How to resolve discrepancies between experimental and theoretical structural data?

  • Error sources : Check for crystal disorder (via PLATON ADDSYM) or solvent effects in crystallography.
  • Validation : Use R-factor convergence (<5%) and residual density maps. For DFT, adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and account for solvation .

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